
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile
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Description
(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C18H9Cl2FN4O2S and its molecular weight is 435.3g/mol. The purity is usually 95%.
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Biological Activity
The compound (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing data on the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that thiazole derivatives often exhibit biological activity through various mechanisms, including:
- Inhibition of Cell Proliferation : Thiazole compounds have been shown to interfere with cellular processes that promote cancer cell growth. The presence of electron-withdrawing groups (like nitro and chloro groups in this compound) enhances the cytotoxic effects by stabilizing reactive intermediates that can induce apoptosis in cancer cells .
- Antimicrobial Activity : The thiazole moiety is recognized for its potential antibacterial properties. Compounds similar to the one studied have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar antimicrobial characteristics .
Cytotoxicity
The cytotoxic effects of this compound were evaluated in several studies. The following table summarizes the IC50 values against various cancer cell lines:
These results indicate significant cytotoxicity, particularly in lymphoid and colorectal cancer cell lines.
Antibacterial Activity
In addition to its anticancer properties, the compound's antibacterial efficacy was assessed against several pathogens. The following table outlines the observed activity:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 10 µg/mL | |
Escherichia coli | 15 µg/mL | |
Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest a promising profile for further development as an antimicrobial agent.
Case Studies
- Antitumor Activity : In a study examining the effects of various thiazole derivatives, it was found that compounds with similar structural features to our target compound exhibited potent antitumor activity through apoptosis induction in cancerous cells .
- Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to key proteins involved in cancer progression, suggesting a mechanism for its observed cytotoxic effects .
Properties
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-3-nitroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN4O2S/c19-11-1-3-13(14(20)5-11)16-9-28-18(24-16)10(7-22)8-23-12-2-4-15(21)17(6-12)25(26)27/h1-6,8-9,23H/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRFJNVSJPWUNZ-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.